molecular formula C10H22Cl2N2O B1437968 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine CAS No. 794471-13-9

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

Cat. No.: B1437968
CAS No.: 794471-13-9
M. Wt: 257.2 g/mol
InChI Key: HYXJEJRVAXONMK-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine is a chemical compound with the molecular formula C10H20N2O It is a piperidine derivative, where the piperidine ring is substituted with a tetrahydro-2H-pyran-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine typically involves the reaction of piperidine with tetrahydro-2H-pyran-4-yl derivatives. One common method involves the use of tetrahydro-2H-pyran-4-ylmethyl chloride as a starting material, which reacts with piperidine under basic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can result in a variety of substituted piperidine derivatives .

Scientific Research Applications

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine involves its interaction with specific molecular targets. For instance, it has been studied as a κ-opioid receptor antagonist, where it binds to the receptor and inhibits its activity. This interaction can modulate various physiological processes, including pain perception and mood regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydro-2H-pyran-4-yl group provides steric and electronic effects that influence its reactivity and interactions with biological targets .

Biological Activity

1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine, a compound featuring a piperidine ring substituted with a tetrahydro-2H-pyran moiety, has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C11H21NC_{11}H_{21}N, with a molecular weight of approximately 179.29 g/mol. The compound's structure allows it to exhibit high gastrointestinal absorption and the ability to permeate the blood-brain barrier, making it particularly relevant in pharmacological research targeting central nervous system disorders.

Target Receptors

This compound primarily acts as a selective antagonist at the kappa opioid receptor (KOR) . This interaction is crucial as KOR is involved in pain modulation and other physiological processes. The blockade of KOR by this compound can inhibit the release of prolactin and reduce pain perception, as demonstrated in various animal models.

Biochemical Pathways

The compound influences several biochemical pathways:

  • Pain Perception : By inhibiting KOR-mediated signaling, it alters pain pathways, potentially providing analgesic effects.
  • Hormonal Regulation : The compound's action on KOR affects hormone release dynamics, which may have implications for conditions related to hormonal imbalances.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good absorption, distribution, metabolism, and excretion (ADME) properties. Its ability to cross the blood-brain barrier enhances its potential for treating neurological conditions .

Neuroprotective Effects

Research suggests that this compound exhibits promising neuroprotective effects , modulating neurotransmitter systems such as serotonin and dopamine pathways. This interaction profile indicates potential applications in treating disorders like anxiety and depression.

Anticancer Activity

Piperidine derivatives, including this compound, have been reported to induce apoptosis in cancer cells. They activate hypoxia-inducible factor 1 (HIF-1) pathways, leading to the expression of apoptotic markers such as cleaved caspase-3 in tumor cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Pain Management : In preclinical models, the compound demonstrated significant analgesic properties by effectively blocking KOR-mediated pain pathways.
  • Neuropharmacology : A study highlighted its potential as a modulator for neurotransmitter systems, showing efficacy in reducing symptoms associated with anxiety disorders.
  • Cancer Research : In vitro studies indicated that piperidine derivatives could promote apoptosis in cancer cells through the upregulation of HIF-related pathways, suggesting therapeutic avenues for cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMechanism of ActionKey Biological Activity
1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amC11H21NKOR antagonistAnalgesic, neuroprotective
Piperidine Derivative AC12H22NHIF pathway activationAnticancer
Piperidine Derivative BC10H18N2Serotonin receptor modulationAntidepressant

Properties

IUPAC Name

1-(oxan-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEWWTCNTUFKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 1,1-dimethylethyl 4-piperidinylcarbamate (50 g) was added tetrahydro-4H-pyran-4-one (35.75 g) in dry DCM (1000 ml), then was added sodium triacetoxyborohydride (141 g) portion wise over 10 minutes at about 25° C. The mixture was stirred under nitrogen for about 30 hours, then cooled to 0° C. Water (107 ml) was added portion wise in 20 minutes, followed by saturated aqueous potassium carbonate (178 ml) and saturated brine (178 g in 178 ml). The mixture was stirred for 10 minutes at about 25° C., then the layers were separated and the organic layer washed with saturated brine (3×214 ml). After drying over anhydrous sodium sulphate, the organic layer was concentrated and the residue was treated with 100 ml isopropanol and reconcentrated. The residue was slowly heated to reflux with 11% HCl in isopropanol (200 ml) for 2 hours then cooled to about 25° C. The solid was filtered, and slurry washed with diethyl ether (100 ml), then dried under high vacuum to give the title product (43 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
35.75 g
Type
reactant
Reaction Step One
Name
Quantity
1000 mL
Type
reactant
Reaction Step One
Quantity
141 g
Type
reactant
Reaction Step Two
Quantity
178 mL
Type
reactant
Reaction Step Three
Name
brine
Quantity
178 mL
Type
solvent
Reaction Step Four
Name
Quantity
107 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

A solution of EXAMPLE 49A (52.57 g) in dichloromethane (900 mL) was treated with 4M aqueous HCl (462 mL), mixed vigorously at room temperature for 16 hours and concentrated.
Quantity
52.57 g
Type
reactant
Reaction Step One
Name
Quantity
462 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-amine

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